3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazolopyridine core, which is fused with a piperidine ring and substituted with a dichlorophenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting with the preparation of the triazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution or other suitable methods. Finally, the dichlorophenylsulfonyl group is attached using sulfonylation reactions, often employing reagents like sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Uniqueness
3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its triazolopyridine core and dichlorophenylsulfonyl substitution make it a versatile compound for various applications.
Properties
IUPAC Name |
3-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S/c18-13-4-5-14(19)15(11-13)26(24,25)22-9-6-12(7-10-22)17-21-20-16-3-1-2-8-23(16)17/h1-5,8,11-12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZXAYMGVTUJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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